molecular formula C18H18ClN3O5 B4229639 N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide

N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No. B4229639
M. Wt: 391.8 g/mol
InChI Key: JPWZVPHLDAENHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name as TAK-901 and is a member of the benzamide family. The compound's unique chemical structure has led to its use in various studies, including cancer research, drug development, and molecular biology.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that the compound targets specific proteins and enzymes involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to inhibit the activity of the AKT pathway, leading to decreased cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments include its potent anti-tumor activity and its ability to induce apoptosis in cancer cells. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound's limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For research include the development of more potent derivatives of the compound and the investigation of its potential use in combination with other anti-cancer drugs. Further studies are also needed to fully understand the compound's mechanism of action and its potential applications in other fields, such as drug development and molecular biology.
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has shown great potential in scientific research, particularly in cancer research. The compound's unique chemical structure and potent anti-tumor activity make it a valuable tool for investigating cancer cell growth and survival. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in other fields.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential applications in cancer research. Studies have shown that the compound exhibits potent anti-tumor activity and can induce apoptosis in cancer cells. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5/c1-26-17-5-2-12(10-15(17)19)20-18(23)14-11-13(22(24)25)3-4-16(14)21-6-8-27-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWZVPHLDAENHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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